Naphthol AS-LC acetate

Developmental Enzymology Esterase Histochemistry Testis Interstitial Cell Biology

Naphthol AS-LC acetate (CAS 7121-10-0, molecular formula C₂₁H₁₈ClNO₅, molecular weight 399.82 g/mol) is the acetylated derivative of Naphthol AS-LC, a naphthol AS-series arylamide coupling component historically employed in azoic dye synthesis. The acetate functionalization replaces the free 3-hydroxyl group of the parent naphthol with an acetyl ester, thereby altering solubility, stability, and enzyme substrate recognition.

Molecular Formula C21H18ClNO5
Molecular Weight 399.8 g/mol
CAS No. 7121-10-0
Cat. No. B1619854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-LC acetate
CAS7121-10-0
Molecular FormulaC21H18ClNO5
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC
InChIInChI=1S/C21H18ClNO5/c1-12(24)28-18-9-14-7-5-4-6-13(14)8-15(18)21(25)23-17-11-19(26-2)16(22)10-20(17)27-3/h4-11H,1-3H3,(H,23,25)
InChIKeyJICRDMOKQCCJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-LC Acetate (CAS 7121-10-0) for Esterase Substrate Procurement: Baseline Identity and Structural Class


Naphthol AS-LC acetate (CAS 7121-10-0, molecular formula C₂₁H₁₈ClNO₅, molecular weight 399.82 g/mol) is the acetylated derivative of Naphthol AS-LC, a naphthol AS-series arylamide coupling component historically employed in azoic dye synthesis . The acetate functionalization replaces the free 3-hydroxyl group of the parent naphthol with an acetyl ester, thereby altering solubility, stability, and enzyme substrate recognition. While the parent Naphthol AS-LC (CAS 4273-92-1) serves primarily as an industrial pigment intermediate for C.I. Pigment Red 146 and 184 [1], the acetate form has been specifically utilized as a histochemical substrate for esterase enzymes in biomedical research, most notably in developmental enzyme profiling studies [2].

Why Naphthol AS-LC Acetate Cannot Be Interchanged with Unsubstituted Naphthol AS Analogs in Esterase Histochemistry


Esterases exhibit pronounced substrate specificity determined by the structure of both the naphthol leaving group and the acyl moiety. In a direct multi-substrate comparison within a single biological model (developing mouse testis), Naphthol AS-LC acetate yielded a distinct temporal activity profile that was offset by several weeks from the profiles of α-naphthyl acetate and Naphthol AS acetate, and was entirely absent in younger age groups where other substrates were already active [1]. These divergent kinetics are attributed to the chlorine and dimethoxy substitution pattern on the phenylcarbamoyl ring, which differentially influences enzyme–substrate affinity. Furthermore, the high substantivity of Naphthol AS-LC series naphthols confers superior localization precision in cytochemical applications compared to less substantive naphthol substrates, as the released naphthol precipitates rapidly at the site of enzymatic activity without diffusion [2]. Consequently, substituting Naphthol AS-LC acetate with Naphthol AS acetate, Naphthol AS-D acetate, or α-naphthyl acetate will alter both the enzyme specificity profile and the spatial resolution of histochemical staining.

Quantitative Differentiation of Naphthol AS-LC Acetate Against Closest Histochemical Esterase Substrates


Esterase Onset of Activity: Naphthol AS-LC Acetate vs. α-Naphthyl Acetate, Naphthol AS Acetate, and Naphthol AS-D Acetate in Postnatal Mouse Testis

In an age-series histochemical study of Swiss white mouse testis from birth to 10 weeks postnatal, using simultaneous azo-coupling with Fast Garnet GBC, esterase activity toward Naphthol AS-LC acetate was first demonstrable at the end of the 7th postnatal week. By contrast, α-naphthyl acetate esterase appeared at week 2, Naphthol AS acetate esterase appeared at week 3, and Naphthol AS-D acetate esterase was restricted to the 10th postnatal week [1]. Thus, Naphthol AS-LC acetate exhibits a 4-week delay relative to Naphthol AS acetate and a 5-week delay relative to α-naphthyl acetate in this model system.

Developmental Enzymology Esterase Histochemistry Testis Interstitial Cell Biology

Relative Volume of Reactive Interstitial Tissue: Naphthol AS-LC Acetate vs. α-Naphthyl Acetate

Quantitative histological morphometry in the same mouse testis study revealed that Naphthol AS-LC acetate esterase consistently produced a smaller volume of reactive interstitial tissue compared to α-naphthyl acetate esterase across all overlapping age points. The α-naphthyl acetate esterase reached a plateau of approximately 5.1% relative volume of the testis by week 4 and remained constant thereafter, whereas Naphthol AS-LC acetate esterase never achieved the same magnitude of reactive tissue volume [1]. The study states this esterase 'never is present in such large quantities as the preceding esterase' [1].

Quantitative Histochemistry Testis Morphometry Substrate Selectivity

Cytochemical Localization Precision: Naphthol AS-LC Series vs. Less Substantive Naphthol Substrates

Burstone (1957) demonstrated that substrates of the Naphthol AS-LC series offer markedly improved cytochemical localization of esterase activity compared to less substantive naphthols [1]. The high substantivity (affinity for tissue proteins) of the released Naphthol AS-LC moiety causes immediate precipitation at the enzyme site, preventing diffusion artifacts. With less substantive naphthols, the use of larger solvent volumes—needed to approach optimal Michaelis-Menten reaction velocity—results in leaching of the final dye product from the tissue section. The relative solubility of the intact acetate substrate versus the marked insolubility of the enzymatically liberated naphthol is the mechanistic basis for the superior localization [1].

Cytochemistry Esterase Localization Substrate Substantivity

Physicochemical Differentiation: Naphthol AS-LC Acetate vs. Parent Naphthol AS-LC in Procurement-Relevant Properties

Acetylation of the 3-hydroxyl group of Naphthol AS-LC (MW 357.79, mp ~190°C, bp ~480°C) to yield Naphthol AS-LC acetate (MW 399.82, bp ~508°C) confers differential physicochemical properties relevant to storage and formulation . The acetate form is classified as a skin sensitizer (Risk: 'May cause SENSITIZATION by skin contact') and is very toxic to aquatic organisms with potential for long-term adverse environmental effects [1]. The acetyl protecting group also renders the compound a latent form of the coupling-active naphthol, which may be advantageous in synthetic strategies requiring controlled, in situ deprotection prior to azo coupling.

Chemical Procurement Protected Naphthol Derivatives Stability and Handling

Procurement-Driven Application Scenarios for Naphthol AS-LC Acetate Based on Proven Differentiation


Developmental Esterase Isoenzyme Profiling in Rodent Reproductive Biology

Investigators studying the ontogeny of testicular interstitial cell esterases require a substrate panel that can discriminate temporally distinct isoenzyme populations. Naphthol AS-LC acetate uniquely reports on esterase activity emerging at the peri-pubertal transition (~7 weeks in mouse), a window not covered by α-naphthyl acetate (activated from week 2) or Naphthol AS acetate (from week 3). This temporal specificity, demonstrated in the Baillie (1964) head-to-head study [1], makes it an essential reagent in multi-substrate esterase phenotyping protocols for reproductive toxicology, developmental biology, and steroidogenic tissue characterization.

High-Resolution Cytochemical Esterase Mapping Requiring Minimal Diffusion Artifact

For ultrastructural enzyme localization studies—including electron microscopy correlative workflows, single-cell esterase mapping in bacteriology, and precise cytochemical localization in heterogeneous tissues—Naphthol AS-LC acetate series substrates provide superior spatial fidelity. The high tissue substantivity of the liberated Naphthol AS-LC chromogen ensures immediate precipitation at the site of enzymatic activity, avoiding the diffusion artifacts that compromise localization accuracy with less substantive naphthol substrates [2].

Controlled Azo Pigment Synthesis Utilizing a Latent Coupling Component

In synthetic organic chemistry settings where Naphthol AS-LC is the intended azo coupling component, the acetate derivative serves as a protected, potentially more storage-stable precursor. The acetyl group can be removed under controlled hydrolytic conditions to liberate the active 3-hydroxy naphthol in situ, enabling temporal control over the coupling reaction. This approach may mitigate premature or non-specific coupling during multi-step pigment synthesis. The differentiated molecular weight (399.82 vs. 357.79 g/mol) and boiling point (508°C vs. 480°C) also affect solvent compatibility and purification strategies during downstream processing .

Esterase Substrate Selectivity Validation in Comparative Enzymology

Laboratories validating the substrate selectivity of purified or recombinant esterases, or characterizing esterase inhibitors, benefit from including Naphthol AS-LC acetate in their substrate panel. Its distinct phenylcarbamoyl substitution pattern (4-chloro-2,5-dimethoxy relative to the unsubstituted phenyl of Naphthol AS acetate) and the demonstrated differential age-of-onset in tissue [1] provide a structurally rational basis for probing structure–activity relationships in esterase active sites.

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